molecular formula C28H19BF4N2 B2613345 10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate CAS No. 89419-68-1

10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate

Cat. No.: B2613345
CAS No.: 89419-68-1
M. Wt: 470.28
InChI Key: OBTAPKFJTLKFJB-UHFFFAOYSA-N
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Description

10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate is a complex organic compound with a unique structure that combines multiple aromatic rings and a pyrido[1,2-a][1,8]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.

    Phenanthridine derivatives: These compounds also contain fused aromatic rings and are used in similar applications, such as DNA intercalation and enzyme inhibition.

Uniqueness

10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate is unique due to its specific combination of aromatic rings and the presence of the tetrafluoroborate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

16,18-diphenyl-3-aza-1-azoniatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8,10,12,15,17-nonaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N2.BF4/c1-3-10-20(11-4-1)22-18-26(21-12-5-2-6-13-21)30-27(19-22)24-15-8-7-14-23(24)25-16-9-17-29-28(25)30;2-1(3,4)5/h1-19H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTAPKFJTLKFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC3=[N+](C(=C2)C4=CC=CC=C4)C5=C(C=CC=N5)C6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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